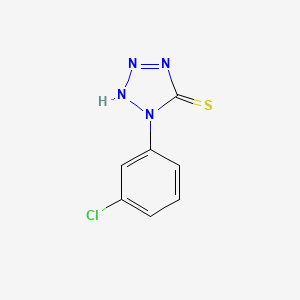
1-(3-chlorophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-1H-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 3-chlorophenyl group and the thiol group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-chlorophenyl isothiocyanate with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-chlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-(3-chlorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
3-chloromethcathinone: This compound has a similar 3-chlorophenyl group but differs in its overall structure and chemical properties.
1-(3-chlorophenyl)piperazine: This compound also contains a 3-chlorophenyl group but has a piperazine ring instead of a tetrazole ring.
3-(5)-substituted pyrazoles: These compounds have a similar heterocyclic ring structure but differ in the specific substituents and their positions on the ring.
The uniqueness of this compound lies in its combination of the tetrazole ring and the thiol group, which imparts distinct chemical and biological properties that are not found in the other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIAYRLZLPUWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)
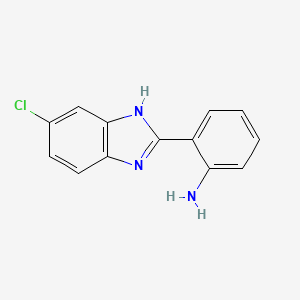
![4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2834160.png)
![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)
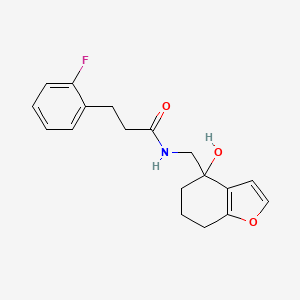
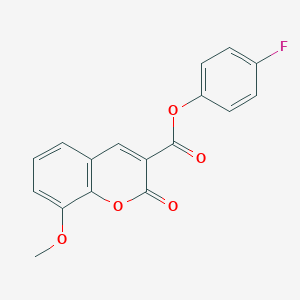
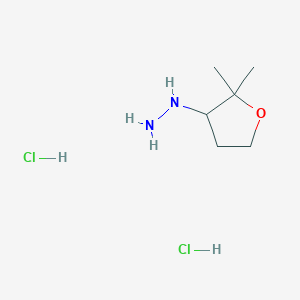
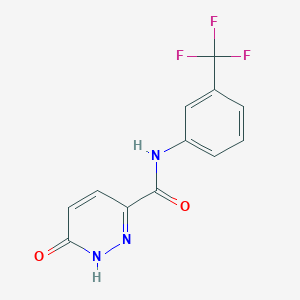
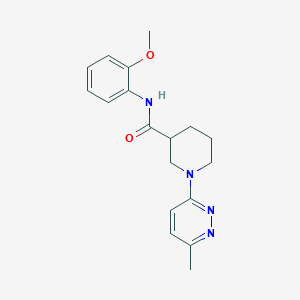
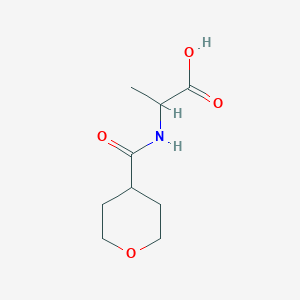
![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)
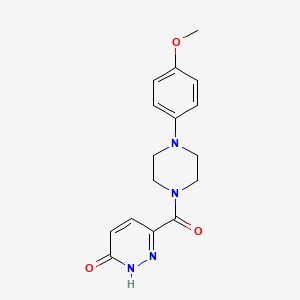
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)
![1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE](/img/structure/B2834177.png)
